molecular formula C23H35N5O7S B14763122 IleRS-IN-1

IleRS-IN-1

Cat. No.: B14763122
M. Wt: 525.6 g/mol
InChI Key: DNOFFMHVFVIEIH-HQQOAODPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IleRS-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a phenyltriazole-functionalized sulfamate, which is then subjected to various reaction conditions to yield the final product . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory settings. The process involves stringent quality control measures to ensure the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

IleRS-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be easily replaced or modified. These reactions are crucial for the compound’s ability to inhibit IleRS effectively .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various organic solvents, acids, and bases. The reaction conditions are typically optimized to maintain the integrity of the compound while achieving the desired modifications .

Major Products

The major products formed from the reactions involving this compound are usually derivatives that retain the core structure of the compound but possess different functional groups. These derivatives are often used to study the structure-activity relationship of IleRS inhibitors .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H35N5O7S

Molecular Weight

525.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate

InChI

InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15-,17+,19+,20-,21-,22+/m0/s1

InChI Key

DNOFFMHVFVIEIH-HQQOAODPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N

Origin of Product

United States

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